
Flutafuranol
Overview
Description
Preparation Methods
The synthesis of AZD4694 involves a four-step convergent synthesis. The immediate unlabeled precursor to AZD4694 is prepared first. This precursor undergoes N-methylation with methyl iodide to yield AZD4694. The synthesis process is designed to ensure high incorporation yield and low nonspecific binding .
Chemical Reactions Analysis
AZD4694 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD4694 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radioligand in PET imaging to study the binding properties and distribution of amyloid beta plaques.
Biology: Helps in understanding the biological mechanisms underlying Alzheimer’s disease by visualizing amyloid beta deposits in the brain.
Medicine: Used in the diagnosis and monitoring of Alzheimer’s disease, aiding in the evaluation of disease-modifying therapies.
Industry: Employed in the development of new diagnostic tools and therapeutic agents for Alzheimer’s disease
Mechanism of Action
AZD4694 exerts its effects by binding specifically to amyloid beta plaques in the brain. The compound has a high affinity for amyloid beta fibrils, with a dissociation constant (Kd) of 2.3 nM. This binding allows for the visualization of amyloid beta deposits using PET imaging, providing valuable information about the presence and distribution of these plaques in the brain .
Biological Activity
Flutafuranol, also known as [^18F]NAV4694 or [^18F]AZD4694, is a radiolabeled compound primarily investigated for its potential in imaging β-amyloid plaques in Alzheimer's disease (AD) using positron emission tomography (PET). This article provides an overview of its biological activity, including binding affinity, pharmacokinetics, and clinical implications based on diverse research findings.
This compound is a benzofuran derivative that targets β-amyloid fibrils, which are hallmark features of Alzheimer's pathology. Its mechanism involves binding to these fibrils, allowing for the visualization of amyloid deposition in the brain through PET imaging. The compound's design aims to optimize brain penetration and binding specificity while minimizing off-target effects.
Binding Affinity and Pharmacokinetics
This compound exhibits a high binding affinity for amyloid plaques compared to other tracers. Research indicates that it displays approximately two-fold greater binding affinity to Aβ in postmortem AD brain homogenates than florbetaben, another commonly used tracer. However, it shows slightly lower initial uptake and washout rates from the brains of healthy mice, which may affect its diagnostic utility in early AD detection .
Table 1: Comparison of Binding Affinities
Tracer Name | Binding Affinity (Aβ) | Initial Uptake Rate | Washout Rate |
---|---|---|---|
This compound | Higher than florbetaben | Lower than florbetaben | Moderate |
Florbetaben | Reference | Higher | Faster |
Clinical Trials and Applications
This compound is currently undergoing various clinical trials to evaluate its efficacy in diagnosing Alzheimer's disease. It has shown promise in differentiating between healthy controls and AD patients by demonstrating significantly increased binding in neocortical association areas and the striatum in individuals with AD .
Case Study Insights
- Clinical Trial Outcomes : In a recent trial involving patients with mild cognitive impairment (MCI) and AD, this compound demonstrated a significant correlation between PET imaging results and clinical assessments of cognitive function. The tracer effectively identified patients with high amyloid burden, which correlated with cognitive decline .
- Comparative Studies : A study comparing this compound with traditional tracers like [^11C]-PiB revealed that this compound could provide clearer images with less nonspecific binding in white matter regions, enhancing diagnostic accuracy for AD .
Potential Limitations and Considerations
Despite its advantages, this compound has some limitations. The short half-life of the radioactive isotope fluorine-18 (approximately 110 minutes) necessitates rapid imaging post-injection, which can be logistically challenging. Additionally, some studies noted nonspecific binding in white matter and other regions, which could complicate interpretation of PET scans .
Q & A
Basic Research Questions
Q. What is the molecular structure of Flutafuranol, and how does its radiolabeling with fluorine-18 affect its pharmacokinetic properties?
this compound (C₁₄H₁₁FN₂O₂) is a benzofuran derivative with a fluorine atom and methylamino group critical for binding β-amyloid plaques. Radiolabeling with fluorine-18 ([¹⁸F]this compound) involves substituting a hydrogen atom with ¹⁸F via nucleophilic substitution, typically using a prosthetic group like a tosylate precursor . The radiolabeling efficiency (>95%) and stability are validated through high-performance liquid chromatography (HPLC) and mass spectrometry. Pharmacokinetic studies in humans show rapid blood clearance (t₁/₂ = 20–30 minutes) and low nonspecific binding, enabling high target-to-background ratios in PET imaging .
Q. How is [¹⁸F]this compound standardized for quantitative PET imaging in Alzheimer’s disease (AD) research?
Standardization involves:
- Dose calibration : Administering 185–203 MBq intravenously, with imaging initiated 50 minutes post-injection to maximize target binding .
- Reference regions : Using cerebellar gray matter as a reference for calculating standardized uptake value ratios (SUVr) due to its low amyloid deposition in AD .
- Image reconstruction : Ordinary Poisson ordered-subsets expectation maximization (OP-OSEM) with attenuation and scatter correction to minimize noise .
- Cross-validation : Comparing SUVr values with post-mortem histopathology or CSF Aβ42/P-tau181 levels to confirm specificity .
Q. What experimental controls are essential for validating this compound’s specificity to β-amyloid plaques?
- In vitro binding assays : Measure dissociation constants (Kd) using autoradiography on AD brain sections (e.g., Kd = 2.3 ± 0.3 nM) .
- Blocking studies : Pre-administration of unlabeled this compound to competitively inhibit [¹⁸F]this compound binding .
- Negative controls : Imaging healthy controls or non-AD dementia cohorts (e.g., frontotemporal dementia) to confirm low amyloid signal .
Advanced Research Questions
Q. How do methodological differences between [¹⁸F]this compound and [¹¹C]PiB affect cross-study comparability in amyloid PET research?
Key variables include:
- Tracer kinetics : [¹⁸F]this compound’s longer half-life (109.8 minutes vs. 20.4 minutes for [¹¹C]PiB) allows delayed imaging windows (50–60 minutes vs. 40–50 minutes), improving signal stability .
- Spatial resolution : [¹⁸F]this compound’s higher lipophilicity (logP = 2.1) may enhance blood-brain barrier penetration but increase white matter binding, requiring partial volume correction .
- Quantification pipelines : Harmonize SUVr thresholds (e.g., 1.35–1.42 for this compound vs. 1.11–1.21 for PiB) using Centiloid scaling to enable cross-tracer comparisons .
Q. How can plasma biomarkers (e.g., P-tau181/Aβ42 ratio) be integrated with [¹⁸F]this compound PET to improve diagnostic accuracy in preclinical AD?
- Multimodal regression models : Use logistic regression to associate plasma P-tau181/Aβ42 ratios with amyloid PET positivity (OR = 3.964, 95% CI: 2.390–6.576) .
- Longitudinal designs : Track plasma biomarker trajectories in amyloid-positive cohorts to predict rates of hippocampal atrophy (β = 0.139, p < 0.001) .
- Machine learning : Combine SUVr values, plasma biomarkers, and MRI volumetry to stratify risk for cognitive decline (AUC >0.85) .
Q. What are the ethical and methodological challenges in recruiting cohorts for [¹⁸F]this compound clinical trials?
- Participant selection : Enroll amyloid-negative individuals at risk for AD (e.g., APOE ε4 carriers) while ensuring informed consent for radiation exposure .
- Blinding protocols : Use independent radiologists to interpret PET scans without access to clinical data to reduce bias .
- Data sharing : Deposit anonymized SUVr values and raw PET/MRI data in public repositories (e.g., ADNI) to enhance reproducibility .
Properties
IUPAC Name |
2-[2-fluoro-6-(methylamino)pyridin-3-yl]-1-benzofuran-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c1-16-13-5-3-10(14(15)17-13)12-7-8-6-9(18)2-4-11(8)19-12/h2-7,18H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNQXTDIPMCJCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1054629-49-0 | |
Record name | AZD 4694 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054629490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUTAFURANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K506J69E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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